3-(3,4-diethoxybenzyl)-6-phenyl-6,7-dihydro-1,2-benzoxazol-4(5H)-one
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Overview
Description
3-[(3,4-DIETHOXYPHENYL)METHYL]-6-PHENYL-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOL-4-ONE is a synthetic organic compound that belongs to the class of benzoxazoles. This compound is characterized by its complex structure, which includes a benzoxazole ring fused with a tetrahydrobenzene ring, and substituted with phenyl and diethoxyphenyl groups. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3,4-DIETHOXYPHENYL)METHYL]-6-PHENYL-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Substitution Reactions:
Hydrogenation: The tetrahydrobenzene ring can be formed by hydrogenation of the corresponding benzene ring using a suitable catalyst like palladium on carbon under hydrogen gas.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation units, and automated purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and diethoxyphenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can further saturate the benzoxazole ring or reduce any nitro groups if present.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products:
Oxidized Derivatives: Quinones, phenols.
Reduced Derivatives: Saturated benzoxazole rings, amines.
Substituted Derivatives: Various functionalized benzoxazoles.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Antimicrobial Activity: Exhibits antimicrobial properties against various bacterial and fungal strains.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry:
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(3,4-DIETHOXYPHENYL)METHYL]-6-PHENYL-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOL-4-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with similar structural features but different functional groups.
1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline: Another compound with a similar diethoxyphenyl group but different core structure.
Uniqueness: 3-[(3,4-DIETHOXYPHENYL)METHYL]-6-PHENYL-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOL-4-ONE is unique due to its specific combination of a benzoxazole ring with phenyl and diethoxyphenyl substitutions, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H25NO4 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-[(3,4-diethoxyphenyl)methyl]-6-phenyl-6,7-dihydro-5H-1,2-benzoxazol-4-one |
InChI |
InChI=1S/C24H25NO4/c1-3-27-21-11-10-16(13-22(21)28-4-2)12-19-24-20(26)14-18(15-23(24)29-25-19)17-8-6-5-7-9-17/h5-11,13,18H,3-4,12,14-15H2,1-2H3 |
InChI Key |
WOSVJAOYFNSRTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NOC3=C2C(=O)CC(C3)C4=CC=CC=C4)OCC |
Origin of Product |
United States |
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